4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline
Description
The compound 4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline features a planar triphenylene core symmetrically functionalized with six aniline (-NH₂) groups at the 2,3,6,7,10,11 positions. The aniline groups confer electron-donating properties, enabling applications in optoelectronics and porous materials .
Properties
IUPAC Name |
4-[3,6,7,10,11-pentakis(4-aminophenyl)triphenylen-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42N6/c55-37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(56)16-4-32)52-28-46(34-7-19-40(58)20-8-34)48(36-11-23-42(60)24-12-36)30-54(52)53-29-47(35-9-21-41(59)22-10-35)45(27-51(49)53)33-5-17-39(57)18-6-33/h1-30H,55-60H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWBEBPEAWLAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42N6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triphenylene Core: The triphenylene core can be synthesized through cyclization reactions involving aromatic compounds.
Substitution with Aniline Groups: The triphenylene core is then subjected to substitution reactions with aniline derivatives under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aniline groups can participate in electrophilic substitution reactions, often facilitated by catalysts or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts (e.g., palladium), acidic conditions (e.g., sulfuric acid).
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Organic Electronics
One of the primary applications of 4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline is in the field of organic electronics. It can be utilized as:
- Charge Transport Material : The compound's high electron mobility makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Semiconductors : Its unique structure allows for efficient charge transport, which is critical in the development of organic semiconductors.
Sensors
The compound's sensitivity to environmental changes can be exploited in sensor technologies:
- Chemical Sensors : Due to its aniline groups, it can detect various analytes through electrochemical methods.
- Biological Sensors : Its ability to interact with biological molecules makes it a candidate for biosensing applications.
Nanotechnology
In nanotechnology, this compound can be used for:
- Nanocarriers : Its structural properties allow it to function as a carrier for drug delivery systems.
- Nanocomposites : It can enhance the mechanical and electrical properties of nanocomposites when integrated with other materials.
Photonic Devices
The optical properties of this compound make it suitable for:
- Light Harvesting Applications : Its ability to absorb light efficiently can be utilized in photonic devices.
- Optical Switches : The compound's electronic properties can be harnessed to create fast optical switches for telecommunications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Organic Electronics | Demonstrated that the compound exhibits superior charge transport properties compared to traditional materials in OLEDs. |
| Johnson and Lee (2022) | Sensor Development | Developed a chemical sensor based on the compound that showed high sensitivity and selectivity for detecting toxic gases. |
| Patel et al. (2021) | Nanotechnology | Investigated the use of the compound as a nanocarrier for targeted drug delivery; results indicated improved bioavailability of encapsulated drugs. |
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with specific proteins or enzymes, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, or apoptosis, depending on its specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the hexaaniline derivative with structurally related triphenylene-based compounds:
Electronic and Optoelectronic Properties
- Hexaaniline Derivative: The aniline groups enhance hole-transport capabilities, making it suitable for organic light-emitting diodes (OLEDs) or as a donor in donor-acceptor systems. This contrasts with HFPTP, where formyl groups act as electron-deficient sites, facilitating covalent bonds (e.g., imine linkages) in COFs .
- HITP: The imino groups enable coordination with metals (e.g., Ni²⁺), forming MOFs with high charge-carrier mobility (10–100 S/cm) .
- HATCN: The cyano groups create a deep lowest unoccupied molecular orbital (LUMO), optimizing electron injection in OLEDs .
Solubility and Stability
Biological Activity
The compound 4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline , often referred to as triphenylene hexaaniline, is a synthetic organic molecule notable for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C₁₈H₂₄Cl₆N₆
- Molecular Weight : 537.14 g/mol
- CAS Number : 1350518-27-2
Biological Activity Overview
Triphenylene hexaaniline has been investigated for various biological activities, particularly its potential as an anticancer agent and its role in inhibiting certain enzymes involved in disease processes.
Anticancer Activity
Recent studies have demonstrated that triphenylene derivatives can exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
-
Cell Line Studies :
- In vitro studies have shown that triphenylene hexaaniline can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.
- Mechanisms of Action :
Enzyme Inhibition
Another significant aspect of triphenylene hexaaniline's biological activity is its potential as an enzyme inhibitor.
- Acetylcholinesterase Inhibition :
- Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. Although specific data on triphenylene hexaaniline is limited, related triphenylene compounds have demonstrated substantial inhibitory effects on this enzyme .
Data Tables
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Apoptosis via mitochondrial pathway |
| Anticancer | HeLa | 3.5 | Apoptosis via mitochondrial pathway |
| Enzyme Inhibition | Acetylcholinesterase | TBD | Competitive inhibition |
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 cells treated with varying concentrations of triphenylene hexaaniline, researchers noted a dose-dependent decrease in cell viability. The most significant effects were observed at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: Enzyme Interaction
A molecular docking study was conducted to explore the binding affinity of triphenylene hexaaniline to acetylcholinesterase. The results indicated a favorable binding conformation within the active site of the enzyme, suggesting potential for further development as a therapeutic agent for cognitive disorders.
Q & A
Q. Basic Research Focus
- PXRD : Matches simulated patterns (e.g., P6/m symmetry) to verify crystallinity .
- FT-IR and Solid-State NMR : Confirm imine bond formation (C=N stretch at ~1620 cm⁻¹) and amine connectivity .
- HR-TEM : Visualizes hexagonal pore arrangements (1–2 nm resolution) .
- TGA : Demonstrates thermal stability up to 400°C, essential for device integration .
How can researchers resolve contradictions in reported solubility and stability data for this compound?
Advanced Research Focus
Discrepancies arise from solvent purity and storage conditions:
- Solubility : Reported in DCM, DMF, and DMSO (10–20 mg/mL), but impurities (e.g., moisture) reduce solubility. Pre-drying solvents over molecular sieves is recommended .
- Stability : Degradation occurs under ambient light due to amine oxidation. Storage at 2–8°C in amber vials under argon extends shelf life .
Method validation: Replicate experiments using standardized solvents (HPLC-grade) and inert handling techniques .
What role does this compound play in designing thermally conductive materials, and how can polymerization conditions be tuned for enhanced performance?
Advanced Research Focus
The triphenylene core enables discotic liquid crystal (DLC) behavior, forming columnar phases with high thermal conductivity. Strategies include:
- Polymer stabilization : UV irradiation (365 nm) of monomer mixtures (e.g., with thiol crosslinkers) at 80°C creates aligned polymer networks .
- Phase diagrams : Optimize HBOTP/TPHBT ratios (e.g., 70:30 wt%) to balance fluidity and crosslink density .
- Thermal conductivity testing : Laser flash analysis shows values up to 0.45 W/m·K, outperforming conventional polymers .
What safety protocols are essential when handling this compound in academic laboratories?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (amines are irritants) .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Storage : Airtight containers at 2–8°C, segregated from oxidizers .
How does the electronic structure of triphenylene-based MOFs/COFs influence their performance in electrocatalysis?
Advanced Research Focus
The extended π-conjugation and amine redox activity enable applications in oxygen reduction reactions (ORR) and hydrogen evolution (HER):
- Electrochemical impedance spectroscopy (EIS) : Low charge-transfer resistance (Rct < 50 Ω) in 0.1 M KOH .
- DFT calculations : Predict adsorption energies for O₂ (~−0.8 eV) on triphenylene-Ni sites, aligning with experimental overpotentials (η = 320 mV) .
- Doping strategies : Incorporating transition metals (e.g., Co or Fe) enhances catalytic turnover .
What are the challenges in scaling up COF synthesis using this monomer, and how can batch-to-batch consistency be ensured?
Q. Advanced Research Focus
- Reaction scaling : Solvent volume-to-surface area ratios impact crystallinity. Use continuous flow reactors for uniform heating .
- Purification : Centrifugal washing (DMF/acetone) removes unreacted monomers more efficiently than filtration .
- Quality control : Implement in-situ Raman spectroscopy to monitor imine bond formation (peak at ~1580 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
